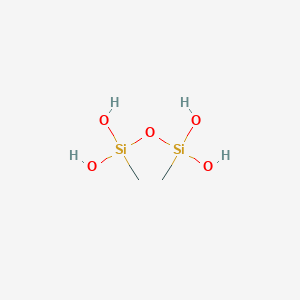

Dimethyldisiloxane-1,1,3,3-tetrol

Description

Properties

CAS No. |

61184-38-1 |

|---|---|

Molecular Formula |

C2H10O5Si2 |

Molecular Weight |

170.27 g/mol |

IUPAC Name |

[dihydroxy(methyl)silyl]oxy-dihydroxy-methylsilane |

InChI |

InChI=1S/C2H10O5Si2/c1-8(3,4)7-9(2,5)6/h3-6H,1-2H3 |

InChI Key |

PPUSKXCVYQTPRH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](O)(O)O[Si](C)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4)

- Structure : Replaces hydroxyl groups with vinyl (–CH=CH₂) substituents.

- Molecular Formula : C₈H₁₈OSi₂ .

- Key Differences: Reactivity: Vinyl groups enable participation in hydrosilylation and polymerization reactions, unlike the tetrol’s hydroxyl-driven reactivity . Physical Properties: Lower polarity due to non-polar vinyl groups; insoluble in water but miscible with organic solvents .

- Applications : Used in silicone rubber production and as a precursor for functionalized siloxanes .

1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane (CAS 18186-97-5)

- Structure : Methoxy (–OCH₃) groups replace hydroxyls.

- Molecular Formula : C₆H₁₈O₅Si₂ .

- Key Differences: Solubility: Hydrophobic due to methoxy groups; logPₒcₜ/waₜ = 0.726 . Stability: Less prone to hydrolysis compared to the tetrol, making it suitable as a solvent in non-aqueous reactions .

- Applications: Intermediate in organosilicon synthesis and stabilizer for silicone resins.

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (CAS 807-28-3)

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6)

1,1,3,3-Tetrakis(4-fluorophenyl)-1,3-dimethyldisiloxane (IN-G7072)

- Structure : Fluorophenyl (C₆H₄F) groups replace hydroxyls.

- Molecular Formula: Not explicitly provided, but structurally analogous to the tetraphenyl derivative with fluorine substituents .

- Key Differences :

Research Findings and Implications

- Reactivity Trends : Hydroxyl groups in the tetrol facilitate acid-catalyzed condensation reactions, while vinyl, methoxy, or chloro substituents enable distinct pathways like polymerization or nucleophilic substitution .

- Thermal Behavior : Bulky substituents (e.g., phenyl, fluorophenyl) enhance thermal stability, making these derivatives suitable for high-performance materials .

- Environmental Impact : The tetrol’s polarity may lead to higher biodegradability compared to hydrophobic analogs like the tetramethoxy or tetraphenyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyldisiloxane-1,1,3,3-tetrol, and how do reaction conditions affect yield?

- The synthesis typically involves hydrolysis of halogenated precursors (e.g., 1,3-dichloro-1,1,3,3-tetramethyldisiloxane) under controlled pH and temperature. For example, describes using tetraisocyanato derivatives to generate disiloxane polyols via hydrolysis, with yields optimized by slow addition of water in anhydrous solvents like THF. Side reactions (e.g., uncontrolled polymerization) are mitigated by maintaining temperatures below 0°C .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 29Si NMR is critical for identifying silicon environments, with chemical shifts typically between -10 to -30 ppm for hydroxylated siloxanes. X-ray crystallography (as in ) resolves bond angles and hydrogen-bonding networks, revealing planar Si-O-Si geometries and intermolecular O-H···O interactions. FTIR confirms hydroxyl groups via broad O-H stretches (~3200 cm⁻¹) and Si-O-Si asymmetric vibrations (~1050 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- This compound is hygroscopic and prone to condensation reactions. Storage under inert gas (N₂/Ar) at -20°C in amber glass vials minimizes degradation. and emphasize avoiding moisture and heat, as these accelerate siloxane bond rearrangement or gelation .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, particularly in hydrosilylation?

- The compound acts as a precursor for platinum(0) complexes (e.g., Pt-DVTMDS in ), which catalyze hydrosilylation of alkenes. The hydroxyl groups stabilize Pt nanoparticles via coordination, enhancing catalytic activity and selectivity. Reaction efficiency depends on solvent polarity (e.g., toluene > hexane) and Si-H bond accessibility .

Q. How can its structural motifs be leveraged in designing silicon-based polymers with tailored properties?

- The tetrol’s four hydroxyl groups enable crosslinking in silicone resins, improving thermal stability (up to 300°C). highlights its use in polyamide dendrimers, where iterative amidification with adipoyl chloride creates hyperbranched architectures. Molecular weight and branching density are controlled by stoichiometric ratios and reaction time .

Q. What are the challenges in analyzing its interactions with metal ions, and how can they be addressed?

- Silanol groups (-Si-OH) chelate metal ions (e.g., Al³⁺, Fe³⁺), but competing hydrolysis complicates analysis. Isothermal titration calorimetry (ITC) in anhydrous DMF quantifies binding constants, while EXAFS spectroscopy probes local coordination environments. notes that pH adjustments (neutral to mildly acidic) minimize metal hydroxide precipitation .

Q. How does its electrochemical behavior impact applications in energy storage materials?

- In lithium-ion batteries, the compound forms protective SEI layers on cathodes (e.g., LiNi₀.₅Mn₁.₅O₄), reducing electrolyte decomposition. demonstrates that adding 1 vol% improves capacity retention to 81.2% at 55°C via controlled oxidation at >4.5 V vs. Li/Li⁺. Cyclic voltammetry in 1 M LiPF₆/EC:DEC (1:1) confirms redox inactivity within the operational voltage window .

Methodological Considerations

- Contradictions in Data : and report conflicting optimal temperatures for synthesis (0°C vs. room temperature). This discrepancy likely arises from precursor reactivity differences, necessitating pilot studies for each derivative .

- Safety Protocols : , and 22 mandate PPE (nitrile gloves, face shields) due to skin irritation risks. Spill management requires vermiculite absorption, not water, to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.